molecular formula C12H13N3O3 B13851514 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide

2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide

Cat. No.: B13851514
M. Wt: 247.25 g/mol
InChI Key: CEOKNQUKZZNHBX-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in a solvent like ethanol under reflux conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through its binding to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission . The compound may also inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide stands out due to its specific structural features, such as the dimethylacetamide group, which may confer unique biological activities and reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C12H13N3O3/c1-14(2)10(16)7-15-11(17)8-5-3-4-6-9(8)13-12(15)18/h3-6H,7H2,1-2H3,(H,13,18)

InChI Key

CEOKNQUKZZNHBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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